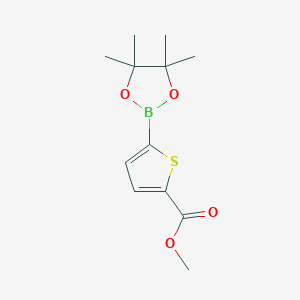
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate
Cat. No. B1354420
M. Wt: 268.14 g/mol
InChI Key: LMWIOYXSRDMVLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07888379B2
Procedure details


In a microwave tube, N-(5-iodo-4-methyl-1,3-thiazol-2-yl)acetamide, Intermediate 1 (150 mg; 0.53 mmol; 1 eq) and Pd(dppf)Cl2 (19.5 mg; 0.03 mmol; 0.05 eq.) are suspended in Toluene (3 ml). Potassium fluoride (123.6 mg; 2.13 mmol; 4 eq.) is dissolved in MeOH (3 ml) and is added to the first solution. Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate, Intermediate 2 (213.8 mg; 0.80 mmol; 1.50 eq.) is finally added. The resulting solution is flushed with argon, the tube is closed and heated under microwave action at 120° C. for 10 minutes. The desired product is formed together with [2,2′]-bithiophenyl-5,5′-dicarboxylic acid dimethyl ester, the homocoupling product of methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate. Solvents are evaporated and the crude product is purified by preparative HPLC, affording Compound (16) as white-off solid (180 mg; 57%). 1H NMR (DMSO-d6) δ 2.15 (s, 3H), 2.45 (s, 3H), 3.82 (s, 3H, OCH3), 7.24 (d, J=4.5 Hz, 1H), 7.76 (d, J=4.5 Hz, 1H), 12.31 (s, 1H). M−(ESI): 295.10; M+(ESI): 297.12. HPLC, Rt: 3.21 min (purity: 99.6%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One






Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Name
Intermediate 2
Quantity
213.8 mg
Type
reactant
Reaction Step Three

Name

Identifiers


|
REACTION_CXSMILES
|
I[C:2]1[S:6][C:5]([NH:7][C:8](=[O:10])[CH3:9])=[N:4][C:3]=1[CH3:11].[CH:12]([C:14]1[S:18][C:17](C2SC(NC(=O)C)=NC=2C)=[CH:16][CH:15]=1)=[O:13].[F-].[K+].CC1(C)C(C)(C)OB([C:39]2[S:43][C:42]([C:44]([O:46][CH3:47])=[O:45])=[CH:41][CH:40]=2)O1.C(NCC1SC(C2SC(N[C:65](=[O:67])C)=NC=2C)=CC=1)C=C>C1(C)C=CC=CC=1.CO.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[C:8]([NH:7][C:5]1[S:6][C:2]([C:39]2[S:43][C:42]([C:44]([O:46][CH3:47])=[O:45])=[CH:41][CH:40]=2)=[C:3]([CH3:11])[N:4]=1)(=[O:10])[CH3:9].[CH3:65][O:67][C:12]([C:14]1[S:18][C:17]([C:39]2[S:43][C:42]([C:44]([O:46][CH3:47])=[O:45])=[CH:41][CH:40]=2)=[CH:16][CH:15]=1)=[O:13] |f:2.3,8.9.10.11|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
IC1=C(N=C(S1)NC(C)=O)C
|
|
Name
|
|
|
Quantity
|
150 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)C1=CC=C(S1)C1=C(N=C(S1)NC(C)=O)C
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
19.5 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
|
Step Two
|
Name
|
|
|
Quantity
|
123.6 mg
|
|
Type
|
reactant
|
|
Smiles
|
[F-].[K+]
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1(OB(OC1(C)C)C1=CC=C(S1)C(=O)OC)C
|
|
Name
|
Intermediate 2
|
|
Quantity
|
213.8 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)NCC1=CC=C(S1)C1=C(N=C(S1)NC(C)=O)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
120 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added to the first solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting solution is flushed with argon
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the tube is closed
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)NC=1SC(=C(N1)C)C1=CC=C(S1)C(=O)OC
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(=O)C1=CC=C(S1)C=1SC(=CC1)C(=O)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
